molecular formula C6H6N2O3 B2617575 (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) CAS No. 116692-08-1

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)

Cat. No. B2617575
CAS RN: 116692-08-1
M. Wt: 154.125
InChI Key: AAAGIOMGFBVBMR-FCXRPNKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” is a chemical compound with the molecular formula C6H6N2O3 . It has an average mass of 154.123 Da and a monoisotopic mass of 154.037842 Da .


Synthesis Analysis

The synthesis of hydroxylamines, such as “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)”, can be achieved through amination (alkylation) procedures . For instance, a range of oximes can be prepared from the corresponding alcohols, alkyl halides, or alkyl sulfonates without using external oxidants . Additionally, unprotected NH2OH can be used in iridium-catalyzed allylic substitution to provide N-(1-allyl)hydroxylamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” are not fully detailed in the search results. The compound has a molecular formula of C6H6N2O3 and an average mass of 154.123 Da .

Scientific Research Applications

Production of Renewable Plastics

Furan-2,5-dicarbaldehyde dioxime can be used in the production of 2,5-furandicarboxylic acid (FDCA) , a monomer used in the production of polyethylene furanoate , a renewable plastic . This process eliminates the use of corrosive acids, leading to improved economic and environmental impact .

Formation of Disinfection Byproducts

This compound can form stable UV-absorbing disinfection byproducts (DBPs) from phenolic precursors . Some of these DBPs, such as halofuranones, have been prioritized as candidates for explaining the increased risk of bladder cancer associated with the consumption of chlorinated water .

Synthesis of High-Value Compounds

Furan-2,5-dicarbaldehyde dioxime can be used to synthesize a variety of high-value compounds, including pharmaceutical intermediates , antimicrobial agents , adhesives , and fluorescent agents .

Research in Organic Conductors

This compound also has application value in the research of large ring ligands and organic conductors .

Synthesis of New Polymer Materials

Furan-2,5-dicarbaldehyde dioxime can be used to synthesize a variety of new polymer materials, such as biomass-based new resins , fluorescent materials , polyols , and polyethylene .

Production of Sustainable Thin-Film Composite Membranes

This compound can be used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan .

Fluorescent Chemo Sensor for Hg 2+ Ions

Furan-2,5-dicarbaldehyde dioxime also acts as a fluorescent chemo sensor for Hg 2+ ions .

Preparation of Polyimine Vitrimers

Lastly, Furan-2,5-dicarbaldehyde dioxime can be used in the preparation of polyimine vitrimers . It can also be applied as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilisation .

Mechanism of Action

properties

IUPAC Name

(NE)-N-[[5-[(E)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3+,8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAGIOMGFBVBMR-FCXRPNKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=NO)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=N/O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)

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